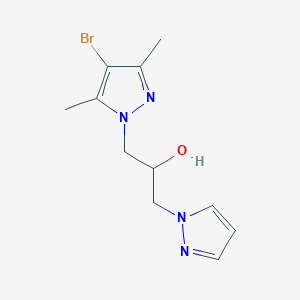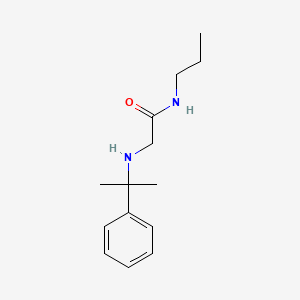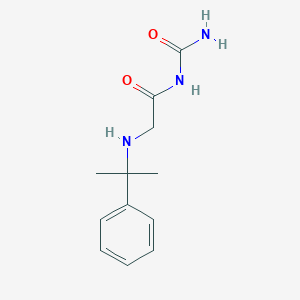![molecular formula C11H24N2O3S B7049286 2-[2-(3-hydroxypropyl)pyrrolidin-1-yl]-N,N-dimethylethanesulfonamide](/img/structure/B7049286.png)
2-[2-(3-hydroxypropyl)pyrrolidin-1-yl]-N,N-dimethylethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(3-hydroxypropyl)pyrrolidin-1-yl]-N,N-dimethylethanesulfonamide is a synthetic compound that features a pyrrolidine ring substituted with a hydroxypropyl group and an ethanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-hydroxypropyl)pyrrolidin-1-yl]-N,N-dimethylethanesulfonamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids.
Introduction of the Hydroxypropyl Group: The hydroxypropyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrrolidine ring is replaced by a hydroxypropyl moiety.
Attachment of the Ethanesulfonamide Group: The ethanesulfonamide group is introduced through sulfonylation reactions, where the pyrrolidine derivative is reacted with ethanesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3-hydroxypropyl)pyrrolidin-1-yl]-N,N-dimethylethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The sulfonamide group can be reduced under specific conditions to yield amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrrolidine ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like alkoxides or amines can be employed in substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes from the hydroxypropyl group.
Reduction: Formation of primary or secondary amines from the sulfonamide group.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
2-[2-(3-hydroxypropyl)pyrrolidin-1-yl]-N,N-dimethylethanesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Biological Studies: The compound can be used to study the interactions of pyrrolidine derivatives with biological targets, such as enzymes or receptors.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex chemical entities used in various industries.
Mechanism of Action
The mechanism of action of 2-[2-(3-hydroxypropyl)pyrrolidin-1-yl]-N,N-dimethylethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypropyl group may enhance the compound’s binding affinity to these targets, while the ethanesulfonamide moiety can modulate its pharmacokinetic properties. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-dione share structural similarities with 2-[2-(3-hydroxypropyl)pyrrolidin-1-yl]-N,N-dimethylethanesulfonamide.
Sulfonamide Derivatives: Compounds such as N-ethyl-N-methyl-ethanesulfonamide have similar sulfonamide functional groups.
Uniqueness
This compound is unique due to the combination of its hydroxypropyl-substituted pyrrolidine ring and ethanesulfonamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other related compounds.
Properties
IUPAC Name |
2-[2-(3-hydroxypropyl)pyrrolidin-1-yl]-N,N-dimethylethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O3S/c1-12(2)17(15,16)10-8-13-7-3-5-11(13)6-4-9-14/h11,14H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSYPQBNVQDBHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)CCN1CCCC1CCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
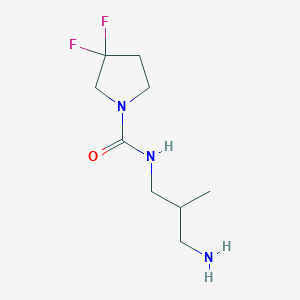
![N-(3-bicyclo[3.1.0]hexanyl)-3-fluoroazetidine-1-carboxamide](/img/structure/B7049217.png)
![2-nitro-N-[(3-piperidin-4-yl-1H-1,2,4-triazol-5-yl)methyl]benzenesulfonamide;2,2,2-trifluoroacetic acid](/img/structure/B7049223.png)
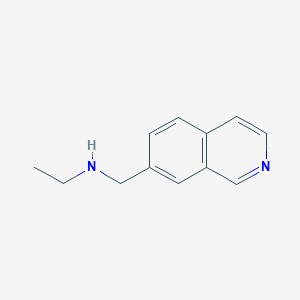
![N-[1-(2-cyanoethyl)pyrrolidin-3-yl]methanesulfonamide](/img/structure/B7049238.png)
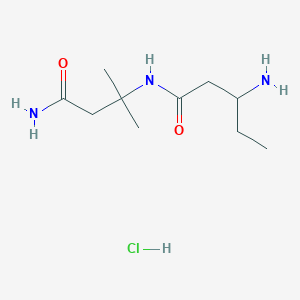

![1-[2-(4-Methyl-2-oxo-1,3-thiazol-3-yl)ethyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7049257.png)
![1-[4-(1,2-Oxazol-3-ylmethyl)piperazin-1-yl]propan-2-ol](/img/structure/B7049266.png)
![2-Methyl-2-[[methyl-[(1-methyltriazol-4-yl)methyl]amino]methyl]propane-1,3-diol](/img/structure/B7049267.png)
![(2R)-3-methyl-2-[(3-methylimidazole-4-carbonyl)amino]butanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B7049269.png)
